molecular formula C9H13IO3 B6182276 methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate CAS No. 2613388-00-2

methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

Cat. No.: B6182276
CAS No.: 2613388-00-2
M. Wt: 296.1
InChI Key:
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Description

Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate: is a complex organic compound characterized by its bicyclic structure and the presence of an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, followed by iodomethylation and esterification.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Iodomethylation can be performed using iodomethane in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of iodine or other substituents at specific positions on the bicyclic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a probe for studying biological systems. Its iodomethyl group can be used to label or modify biomolecules.

Medicine: In medicine, the compound has shown promise in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new therapeutic agents.

Industry: In industry, methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is used in the production of specialty chemicals and materials. Its unique properties are leveraged to develop advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Iodomethane: A simpler iodinated compound used in various chemical reactions.

  • Bicyclo[3.1.1]heptane derivatives: Other derivatives of the bicyclic core with different substituents.

Uniqueness: Methyl 1-(iodomethyl)-2-oxabicyclo[31

Properties

CAS No.

2613388-00-2

Molecular Formula

C9H13IO3

Molecular Weight

296.1

Purity

95

Origin of Product

United States

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